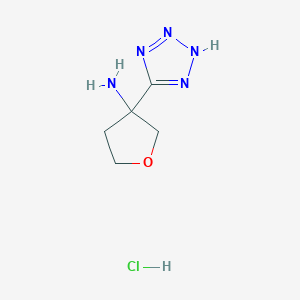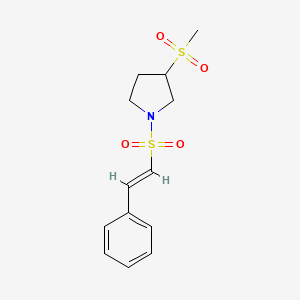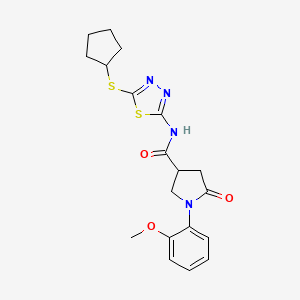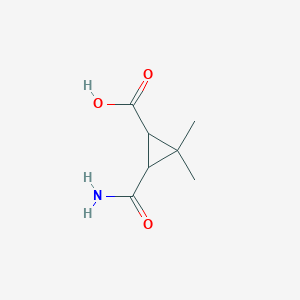
2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1780479-64-2 . Its molecular weight is 232.68 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors for Glaucoma Treatment
Research has explored the synthesis and application of perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as potential intraocular pressure-lowering agents for glaucoma treatment. These compounds have shown strong affinities toward carbonic anhydrase isozymes, with variations in inhibitory power depending on the sulfonylating agent used. Some of these derivatives demonstrated significant potential as novel antiglaucoma drugs due to their good water solubility and ability to lower intraocular pressure without adverse side effects (Scozzafava et al., 2000).
Versatile Protecting and Activating Groups in Amine Synthesis
The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group has been identified as a versatile sulfonating agent for amines, offering a stable and effective means for the synthesis of activated amines. This approach provides a robust method for the alkylation of amines under new conditions, showcasing the utility of sulfonyl chlorides in organic synthesis and drug development processes (Sakamoto et al., 2006).
Environmental Applications: PFOS Alternatives
Investigations into the environmental behavior of chlorinated polyfluorinated ether sulfonates (Cl-PFAES), alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, have been conducted. This research is crucial for understanding the distribution of these compounds in municipal sewage sludge and their potential environmental impacts, highlighting the importance of finding safer and less persistent alternatives (Ruan et al., 2015).
Click Chemistry Applications
Aryl sulfonyl chlorides have been highlighted for their role in click chemistry, particularly in the sulfur(VI) fluoride exchange (SuFEx) reactions. This area of research opens new pathways for creating functional materials and bioconjugates, demonstrating the versatility and utility of sulfonyl chlorides in modern synthetic chemistry (Dong et al., 2014).
Advanced Organic Synthesis Techniques
Functional aromatic multisulfonyl chlorides and their masked precursors have been developed for the synthesis of complex organic molecules. These building blocks are instrumental in creating dendritic structures and other advanced materials, showcasing the potential of sulfonyl chlorides in sophisticated organic synthesis (Percec et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,2-difluorocyclopentyl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFABBBZIGOLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2887914.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2887918.png)
![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)
![2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2887922.png)




